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molecular formula C15H22N4O4 B2996476 tert-Butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate CAS No. 1085841-38-8

tert-Butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate

Cat. No. B2996476
M. Wt: 322.365
InChI Key: DIHRSBUULWXMEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07652015B2

Procedure details

Dissolve N-Boc-4-aminopiperidine (0.9 g, 4.8 mmol) in dry ethanol and add solid sodium carbonate (0.8 g, 7.9 mmol) at 0° C., followed by 2-chloro-5-nitro-pyridine (0.6 g, 3.9 mmol). Stir the solution at room temperature overnight, then heat the solution at 9° C. for 6 hours. Stir at room temperature overnight. Evaporate the solvent under reduced pressure and partition the crude mixture between EtOH and water. Extract with EtOAc and wash the organic layer with saturated aq. sodium chloride solution. Combine organic layers and dry over MgSO4. Filter and evaporate the solvent in order to obtain 4-(5-Nitro-pyridin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([N:8]1[CH2:13][CH2:12][CH:11]([NH2:14])[CH2:10][CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].C(=O)([O-])[O-].[Na+].[Na+].Cl[C:22]1[CH:27]=[CH:26][C:25]([N+:28]([O-:30])=[O:29])=[CH:24][N:23]=1>C(O)C>[C:4]([O:3][C:1]([N:8]1[CH2:13][CH2:12][CH:11]([NH:14][C:22]2[CH:27]=[CH:26][C:25]([N+:28]([O-:30])=[O:29])=[CH:24][N:23]=2)[CH2:10][CH2:9]1)=[O:2])([CH3:7])([CH3:6])[CH3:5] |f:1.2.3|

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCC(CC1)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
0.6 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)[N+](=O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the solution at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heat the solution at 9° C. for 6 hours
Duration
6 h
STIRRING
Type
STIRRING
Details
Stir at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Evaporate the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
partition the crude mixture between EtOH and water
EXTRACTION
Type
EXTRACTION
Details
Extract with EtOAc
WASH
Type
WASH
Details
wash the organic layer with saturated aq. sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combine organic layers and dry over MgSO4
FILTRATION
Type
FILTRATION
Details
Filter
CUSTOM
Type
CUSTOM
Details
evaporate the solvent in order

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)NC1=NC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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